molecular formula C21H30N4O6 B11180966 Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11180966
M. Wt: 434.5 g/mol
InChI Key: WQIVVYPEDUEICF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a piperazine ring, a trimethoxyphenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. This reaction forms the tetrahydropyrimidine core.

    Introduction of the Trimethoxyphenyl Group: The next step involves the introduction of the trimethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the tetrahydropyrimidine intermediate with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring by reacting the intermediate with 1-methylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced derivatives with decreased oxidation states.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: The compound is used in biological studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the trimethoxyphenyl group.

    Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure with a dimethoxyphenyl group instead of a trimethoxyphenyl group.

Uniqueness

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H30N4O6

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)-6-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N4O6/c1-6-31-20(27)15-16(13-7-8-14(28-3)18(30-5)17(13)29-4)22-21(23-19(15)26)25-11-9-24(2)10-12-25/h7-8,15-16H,6,9-12H2,1-5H3,(H,22,23,26)

InChI Key

WQIVVYPEDUEICF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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